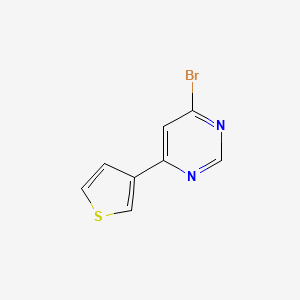

4-Bromo-6-(thiophen-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-thiophen-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKGFGPJBTZQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Studies of 4 Bromo 6 Thiophen 3 Yl Pyrimidine

Reactivity of the Bromo Substituent as a Functional Handle

The bromine atom at the C-4 position of the pyrimidine (B1678525) ring is the most conspicuous functional handle for derivatization. Its reactivity is predominantly governed by the electron-deficient nature of the pyrimidine ring, which facilitates both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The C-Br bond at the electron-deficient C-4 position of the pyrimidine ring is highly susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium(0). This reactivity enables a wide array of cross-coupling reactions, allowing for the introduction of various carbon-based substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. mdpi.comlibretexts.org For 4-bromo-6-(thiophen-3-yl)pyrimidine, a Suzuki-Miyaura reaction with an aryl or heteroaryl boronic acid would yield the corresponding 4-aryl(or heteroaryl)-6-(thiophen-3-yl)pyrimidine. The reaction is generally tolerant of a wide range of functional groups and proceeds under relatively mild conditions. mdpi.combeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the bromopyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of alkynylpyrimidines, which are valuable intermediates for further transformations or as target molecules in their own right. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an alkene to form a new carbon-carbon bond at the vinylic position. organic-chemistry.orgyoutube.com This reaction typically yields the trans-alkene product and is a key method for the vinylation of aryl and heteroaryl halides. rug.nlthieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyrimidine with a primary or secondary amine. wikipedia.orglibretexts.org This transformation is a significant tool for the synthesis of 4-amino-6-(thiophen-3-yl)pyrimidine derivatives, which are often of interest in medicinal chemistry. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 4-Aryl/Heteroaryl-6-(thiophen-3-yl)pyrimidine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-6-(thiophen-3-yl)pyrimidine |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | 4-Alkenyl-6-(thiophen-3-yl)pyrimidine |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 4-Amino-6-(thiophen-3-yl)pyrimidine |

The electron-deficient nature of the pyrimidine ring, further activated by the thiophen-3-yl substituent, makes the C-4 position susceptible to nucleophilic aromatic substitution (SNAr). acsgcipr.org In this reaction, the bromo substituent acts as a leaving group and is displaced by a nucleophile. chemrxiv.org This pathway provides a complementary, metal-free approach to introducing heteroatom-based functional groups.

Common nucleophiles employed in SNAr reactions with halopyrimidines include:

Amines: Primary and secondary amines can displace the bromide to yield 4-aminopyrimidine (B60600) derivatives. nih.gov

Alkoxides: Reaction with sodium or potassium alkoxides leads to the formation of 4-alkoxypyrimidines.

Thiolates: Thiolates, generated from thiols and a base, react to form 4-(alkylthio)- or 4-(arylthio)pyrimidines. researchgate.netnih.gov

The SNAr reactions are often carried out at elevated temperatures in polar aprotic solvents, although the specific conditions depend on the reactivity of the nucleophile and the substrate. nih.gov

| Nucleophile | Reagent(s) | Product |

| Amine | R¹R²NH | 4-(R¹R²N)-6-(thiophen-3-yl)pyrimidine |

| Alcohol | R-OH, Base (e.g., NaH) | 4-(R-O)-6-(thiophen-3-yl)pyrimidine |

| Thiol | R-SH, Base (e.g., K₂CO₃) | 4-(R-S)-6-(thiophen-3-yl)pyrimidine |

Synthetic Modifications of the Thiophene-3-yl Moiety

The thiophene (B33073) ring offers additional sites for functionalization, primarily through electrophilic substitution or metalation followed by quenching with an electrophile. The directing effects of the pyrimidine substituent and the inherent reactivity of the thiophene ring guide the regioselectivity of these transformations.

Electrophilic Aromatic Substitution: Thiophene is generally more reactive towards electrophiles than benzene. In 3-substituted thiophenes, electrophilic substitution typically occurs at the C-2 or C-5 position. For instance, bromination of 3-phenylthiophene (B186537) with N-bromosuccinimide (NBS) can lead to substitution at the 2- or 5-position of the thiophene ring. acs.orgmdpi.com Similar reactivity can be anticipated for the thiophene ring in this compound, allowing for the introduction of various electrophiles such as nitro or acyl groups under appropriate conditions. chemrxiv.org

| Reaction Type | Reagent(s) | Position of Modification | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | Thiophene C-2 or C-5 | Bromo-substituted thiophene derivative |

| Metalation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide | Thiophene C-2 or C-4 | Alkyl-substituted thiophene derivative |

| Metalation-Carboxylation | 1. Strong Base (e.g., n-BuLi) 2. CO₂ | Thiophene C-2 or C-4 | Carboxylic acid substituted thiophene derivative |

Diversification of the Pyrimidine Nucleus

Beyond substitution reactions, the pyrimidine core of this compound can undergo more profound structural modifications, leading to the formation of fused heterocyclic systems or complete ring transformation products. umich.edu

Synthesis of Fused Pyrimidines: The pyrimidine ring can serve as a foundation for the construction of bicyclic and polycyclic systems of medicinal and biological importance. nih.gov For example, a derivative of this compound bearing a suitable functional group at the C-5 position (e.g., an amino or hydroxyl group, introduced via a separate synthetic sequence) could undergo intramolecular cyclization to form thieno[3,2-d]pyrimidines or other fused systems. rsc.orgresearchgate.netsciencescholar.us Such strategies significantly increase the structural complexity and diversity of the molecular scaffold. nih.gov

Ring Transformation Reactions: Under certain conditions, particularly with strong nucleophiles, the pyrimidine ring can undergo ring-opening and subsequent recyclization to form different heterocyclic structures. acs.orgwur.nl For instance, treatment of pyrimidines with hydrazine (B178648) has been shown to yield pyrazoles. researchgate.net While these reactions often require specific substitution patterns and harsh conditions, they represent a potential, albeit less common, pathway for the diversification of the pyrimidine nucleus. clockss.org

| Transformation | Key Reagents/Conditions | Resulting Core Structure |

| Intramolecular Cyclization | Functionalized C-5 substituent, Cyclization agent | Fused Pyrimidine (e.g., Thieno[3,2-d]pyrimidine) |

| Ring Contraction | Hydrazine, High Temperature | Pyrazole (B372694) |

| Ring Transformation | Amidines, Strong Base | Pyridine |

Spectroscopic and Diffraction Based Characterization of 4 Bromo 6 Thiophen 3 Yl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the 4-Bromo-6-(thiophen-3-yl)pyrimidine molecule. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and thiophene (B33073) rings. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide detailed structural information. For instance, the protons on the pyrimidine ring would likely appear as singlets or doublets, while the three protons on the thiophene ring would exhibit a more complex splitting pattern due to their mutual coupling.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, attached to a heteroatom). The carbon attached to the bromine atom would likely appear at a lower field compared to the other carbons on the pyrimidine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C-H, C=N, and C=C stretching vibrations of the pyrimidine and thiophene rings. The C-Br stretching vibration would likely appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). The fragmentation pattern would provide further structural information by showing the masses of smaller fragments formed by the breakdown of the parent molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π→π* and n→π* electronic transitions of the conjugated pyrimidine and thiophene ring systems. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be characteristic of the compound's electronic structure.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry and Conformation

Determination of Bond Lengths, Bond Angles, and Torsion Angles

No experimental data from X-ray crystallography is available for this compound. As such, a table of bond lengths, bond angles, and torsion angles cannot be provided.

Analysis of Crystal Packing and Unit Cell Parameters

Information on the crystal system, space group, unit cell dimensions, and other parameters related to the crystal packing of this compound is not available in the current body of scientific literature.

To obtain the specific data required for this analysis, experimental characterization of a synthesized and crystallized sample of this compound using single-crystal X-ray diffraction would be necessary.

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Thiophen 3 Yl Pyrimidine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing moderately sized organic molecules like 4-bromo-6-(thiophen-3-yl)pyrimidine. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic features, by approximating the electron density of the system. researchgate.netjchemrev.com These methods are instrumental in building a foundational understanding of the molecule's characteristics at an atomic level. sciety.orgirjweb.com

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves finding the coordinates on the potential energy surface where the molecule's energy is at a minimum, ensuring the most stable and likely conformation. For this compound, this involves calculating the equilibrium bond lengths, bond angles, and dihedral angles between the pyrimidine (B1678525) and thiophene (B33073) rings. The resulting geometry represents the molecule in its ground state, free from any structural strain. Theoretical calculations for similar heterocyclic systems are often performed using basis sets like B3LYP/6-311+G**, which provide reliable geometric parameters. researchgate.net

Table 1: Key Geometric Parameters for Optimization This table outlines the principal bond lengths and angles that are determined during geometry optimization. The values would be calculated using a selected DFT method and basis set.

| Parameter Type | Description | Atoms Involved |

|---|---|---|

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | C-C, C-N, C-H, C-S, C-Br |

| Pyrimidine Ring Bonds | C2-N1, N1-C6, C6-C5, C5-C4, C4-N3, N3-C2 | |

| Thiophene Ring Bonds | C2'-C3', C3'-C4', C4'-C5', C5'-S1', S1'-C2' | |

| Substituent Bonds | C4-Br, C6-C3' | |

| Bond Angles (º) | The angle formed between three connected atoms. | N-C-N, C-C-N, C-C-C, C-C-S, C-C-Br |

| Angles within Pyrimidine Ring | ∠N1-C2-N3, ∠C4-N3-C2, etc. | |

| Angles within Thiophene Ring | ∠C2'-S1'-C5', ∠S1'-C2'-C3', etc. |

| Dihedral Angle (º) | The rotational angle between the planes of the pyrimidine and thiophene rings. | ∠N1-C6-C3'-C2' |

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

For this compound, theoretical spectra can be correlated with experimental data to confirm its structure. Key vibrational modes would include C-H stretching in the aromatic rings, C=N and C=C stretching within the pyrimidine ring, C-S stretching in the thiophene ring, and the C-Br stretching frequency. Comparing theoretical and experimental spectra is a standard method for validating the computational model used. nih.gov

Analysis of Electronic Reactivity Descriptors

Beyond structure, DFT is used to calculate electronic properties that act as descriptors of chemical reactivity. These descriptors help in understanding how the molecule will interact with other chemical species, identifying the most reactive sites and predicting the nature of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.govresearchgate.net The spatial distribution of these orbitals shows which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO). For this compound, the HOMO is expected to have significant density on the electron-rich thiophene ring, while the LUMO may be distributed over the electron-deficient pyrimidine ring.

Table 2: Frontier Molecular Orbital (FMO) Parameters This table describes the key parameters derived from FMO analysis and their significance in predicting chemical reactivity.

| Parameter | Formula | Description |

|---|---|---|

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. Related to the capacity to donate electrons. |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. Related to the capacity to accept electrons. |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. nih.gov It is mapped onto the electron density surface, using a color scale to denote different potential values. MEP analysis is highly effective for predicting where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the electronegative nitrogen atoms of the pyrimidine ring, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (colored blue) would be found near the hydrogen atoms, while the bromine atom and sulfur atom would also influence the potential map significantly, highlighting the complex electronic landscape of the molecule. nih.gov

For this compound, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital (like a π orbital on the thiophene ring) to an empty antibonding orbital (like a π* orbital on the pyrimidine ring). The stabilization energy (E2) associated with these donor-acceptor interactions is calculated, with higher E2 values indicating stronger delocalization and greater contribution to the molecule's stability. sciety.org This analysis reveals the electronic communication between the thiophene and pyrimidine rings and the influence of the bromine substituent.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

The quest for new materials with significant NLO responses is a driving force in the development of advanced photonic and optoelectronic technologies. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of organic molecules. For compounds like this compound, the presence of an electron-withdrawing pyrimidine ring and an electron-donating thiophene moiety suggests the potential for intramolecular charge transfer (ICT), a key factor for second-order NLO activity.

Theoretical studies on similar pyrimidine-thiophene derivatives have demonstrated that molecular engineering can effectively tune their optical properties. rsc.org The strategic placement of donor and acceptor groups can enhance the molecular hyperpolarizability (β), a measure of the NLO response. In the case of this compound, the bromine atom also plays a role in modulating the electronic distribution within the molecule. Research on other organic chromophores has shown that the introduction of a bromo substituent can significantly enhance the first molecular hyperpolarizability (β₀) without causing a detrimental shift in the absorption wavelength. nih.gov

DFT calculations are typically employed to determine various NLO parameters. While specific data for this compound is not publicly available, studies on analogous thiopyrimidine derivatives provide insight into the expected trends. researchgate.net These calculations often involve optimizing the molecular geometry and then computing the polarizability (α) and hyperpolarizability (β) tensors.

Table 1: Representative Theoretical Non-Linear Optical Properties of a Generic Donor-Acceptor Substituted Pyrimidine-Thiophene System

| Parameter | Description | Typical Calculated Value Range |

| α | Linear Polarizability | Varies based on conjugation length |

| β_tot | First Hyperpolarizability | Can be significantly larger than standard reference materials like urea (B33335) |

| λ_max | Maximum Absorption Wavelength | Dependent on the specific donor and acceptor groups |

Note: The values presented are illustrative and based on general findings for similar classes of compounds. Specific values for this compound would require dedicated computational studies.

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial in understanding the ICT mechanism. For a potent NLO response, a low HOMO-LUMO energy gap is generally desirable, facilitating electron promotion from the donor (thiophene) to the acceptor (pyrimidine) part of the molecule.

Solvent Effects on Electronic Properties through Continuum Models (e.g., IEF-PCM)

The electronic properties of a molecule can be significantly influenced by its surrounding environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these interactions. Continuum models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), are widely used to simulate the effect of a solvent on the electronic structure and properties of a solute. nih.govresearchgate.netdntb.gov.ua

In the IEF-PCM method, the solvent is treated as a continuous, polarizable medium characterized by its dielectric constant (ε). The solute molecule is placed in a cavity within this continuum, and the mutual polarization between the solute and the solvent is calculated self-consistently. This approach allows for the investigation of how the electronic absorption spectra, dipole moments, and other properties of this compound might change in different solvent environments.

Theoretical studies on pyrimidine derivatives have shown that increasing the solvent polarity can lead to a red-shift (bathochromic shift) in the electronic absorption spectrum, particularly for transitions involving significant charge transfer. researchgate.net This is due to the stabilization of the more polar excited state relative to the ground state.

Table 2: Illustrative Solvent Effects on the Maximum Absorption Wavelength (λ_max) of a Generic Pyrimidine-Thiophene System Calculated with IEF-PCM

| Solvent | Dielectric Constant (ε) | Predicted λ_max Shift |

| Gas Phase | 1.0 | Reference |

| Toluene | 2.38 | Minor Red-Shift |

| Dichloromethane | 8.93 | Moderate Red-Shift |

| Acetonitrile | 37.5 | Significant Red-Shift |

| Water | 78.4 | Largest Red-Shift |

Note: This table provides a qualitative representation of expected trends. The magnitude of the solvatochromic shift is dependent on the specific molecular structure and the nature of the electronic transition.

By employing continuum models, researchers can gain valuable insights into the behavior of molecules like this compound in realistic chemical environments, which is crucial for the design of materials for applications in solution-processed devices or biological systems.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Motifs Involving Pyrimidine (B1678525) and Thiophene (B33073) Moieties

Furthermore, the thiophene ring, while primarily known for its electronic properties, can also participate in hydrogen bonding. researchgate.net The sulfur atom can act as a weak hydrogen bond acceptor, leading to C–H···S interactions. nih.gov While less common and weaker than their nitrogen and oxygen counterparts, these interactions can still influence the final crystal packing. The interplay between C–H···N and C–H···S hydrogen bonds, along with other noncovalent forces, results in the formation of specific, repeating patterns known as supramolecular synthons. acs.org The predictability of these synthons is a key principle in the rational design of cocrystals and other solid-state materials. nsf.govacs.org

Halogen Bonding Interactions with the Bromine Atom

The bromine atom on the pyrimidine ring is not merely a bulky substituent; it is an active participant in directing the supramolecular assembly through halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. acs.org This phenomenon arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (a σ-hole) along the axis of the covalent bond. acs.org

In the case of 4-Bromo-6-(thiophen-3-yl)pyrimidine, the bromine atom can form halogen bonds with various Lewis basic sites. rsc.org These include the nitrogen atoms of the pyrimidine ring (C–Br···N) and potentially the sulfur atom of the thiophene ring (C–Br···S). nih.govacs.org The strength of these interactions is comparable to that of hydrogen bonds and they are highly directional, making them a powerful tool in crystal engineering. researchgate.net The interaction energies for C–Br···O contacts, for instance, are estimated to be in the range of 9.0–12.1 kJ/mol. acs.org The presence of the electron-withdrawing pyrimidine ring can further enhance the positive character of the σ-hole on the bromine atom, leading to stronger halogen bonds. acs.orgrsc.org These C–Br···N and C–Br···S interactions can link molecules into one-, two-, or three-dimensional networks, significantly influencing the crystal's physical properties.

Aromatic Interactions (π-π Stacking) in Crystal Lattices

The planar aromatic rings of the pyrimidine and thiophene moieties in this compound are prone to engaging in π-π stacking interactions. youtube.com These noncovalent interactions, arising from the electrostatic and dispersive forces between the delocalized π-electron systems of adjacent rings, are crucial in the packing of many aromatic compounds. youtube.comstfc.ac.uk The geometry of these interactions can vary, with common motifs being face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face). stfc.ac.uk

In crystal lattices, parallel-displaced stacking is often favored as it minimizes electrostatic repulsion. stfc.ac.uk The extent of π-π stacking is influenced by the presence of substituents on the aromatic rings. rsc.org In some cases, intramolecular π-π interactions can occur if the molecule is conformationally flexible, but for a relatively rigid molecule like this compound, intermolecular stacking is the dominant mode. rsc.org These stacking interactions often lead to the formation of columnar or layered structures within the crystal, contributing to its thermal and electronic properties. nih.govrsc.org The interplay between π-π stacking and other interactions like hydrogen and halogen bonding creates a complex energy landscape that ultimately determines the most stable crystal packing arrangement. nih.govnih.gov

Analysis of Noncovalent Interactions via Hirshfeld Surfaces and 2D Fingerprint Plots

A powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. iucr.orgiucr.orgresearchgate.net This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The Hirshfeld surface is then colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

By mapping dnorm onto the Hirshfeld surface, intermolecular interactions can be visualized: red spots indicate contacts shorter than the van der Waals radii sum and are indicative of strong interactions like hydrogen or halogen bonds, while blue regions represent longer contacts. iucr.org This visual representation provides a holistic picture of the interaction landscape around the molecule.

Design Principles for Extended Supramolecular Architectures

The design of extended supramolecular architectures relies on the predictable and reliable formation of intermolecular interactions. researchgate.net By understanding the hierarchy and interplay of noncovalent forces, crystal engineers can select molecular building blocks that will self-assemble into desired one-, two-, or three-dimensional networks. researchgate.net The compound this compound is a versatile building block for this purpose, offering a rich combination of hydrogen bond acceptors, a halogen bond donor, and aromatic surfaces for π-π stacking.

The primary design principle involves the use of strong and directional interactions to control the primary assembly of the molecules. In this case, the C–Br···N halogen bond and C–H···N hydrogen bonds are likely to be the dominant structure-directing interactions. acs.orgnih.govmdpi.comnih.gov These can be used to form robust chains or layers. Weaker interactions, such as π-π stacking and C–H···S hydrogen bonds, can then be exploited to organize these primary structures into a higher-order, three-dimensional architecture. rsc.org

The concept of supramolecular synthons is central to this design strategy. By identifying the most probable and stable interaction patterns between the functional groups of this compound, it is possible to predict the resulting supramolecular structure. The competition and cooperation between different synthons will ultimately dictate the final crystal packing. For example, a strong halogen bond might preclude a certain hydrogen bonding motif, or π-π stacking might be favored once a layered structure is established by other interactions. Through careful consideration of these principles, it is possible to design and synthesize novel materials with tailored properties based on the this compound scaffold.

Future Research Directions and Outlook

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of substituted pyrimidines often relies on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. A key area for future research will be the development of more environmentally benign and sustainable synthetic routes to 4-Bromo-6-(thiophen-3-yl)pyrimidine. This could involve the exploration of one-pot syntheses, the use of greener solvents such as water or supercritical fluids, and the implementation of energy-efficient reaction technologies like microwave-assisted or flow chemistry. The goal is to create synthetic pathways that are not only efficient and high-yielding but also minimize the environmental impact.

Exploration of Novel Reaction Pathways and Catalytic Systems

The bromine atom at the 4-position of the pyrimidine (B1678525) ring is a key functional handle that allows for a variety of subsequent chemical transformations. Future research will undoubtedly focus on exploring novel cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a diverse array of substituents at this position. The development and application of novel catalytic systems, including those based on palladium, nickel, or copper, will be crucial for achieving high efficiency and selectivity in these transformations. Furthermore, investigating the reactivity of the thiophene (B33073) ring towards electrophilic substitution or lithiation could open up additional avenues for structural diversification.

Advanced Characterization Techniques for Dynamic and Solid-State Studies

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its behavior and potential applications. While standard characterization techniques such as NMR and mass spectrometry provide fundamental structural information, future studies should employ more advanced methods. Solid-state NMR and single-crystal X-ray diffraction will be invaluable for elucidating the compound's three-dimensional structure and intermolecular interactions in the solid state. Dynamic NMR studies could provide insights into conformational changes and rotational barriers within the molecule.

Computational Design and Predictive Modeling of Analogous Compounds

Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its analogs. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can help in designing new compounds with desired biological activities or material properties. This in-silico approach can significantly reduce the time and resources required for experimental synthesis and screening.

Integration into Complex Chemical Systems for Advanced Research Purposes

Beyond the study of the isolated molecule, a significant future direction will be the integration of this compound as a building block into more complex chemical systems. Its unique electronic and structural features make it an attractive component for the synthesis of functional materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. In the realm of medicinal chemistry, it could serve as a scaffold for the development of novel kinase inhibitors or other therapeutic agents. The ability to functionalize both the pyrimidine and thiophene rings provides a high degree of modularity for tuning the properties of these larger systems.

Q & A

Q. What are the established synthetic routes for 4-Bromo-6-(thiophen-3-yl)pyrimidine?

Methodological Answer: The compound is typically synthesized via multi-step procedures involving pyrimidine derivatives and brominated thiophene precursors. For example:

- Step 1: React pyrimidine-2,4-diamine with 2-bromo-1-(thiophen-3-yl)ethan-1-one to form an intermediate bicyclic structure.

- Step 2: Cyclization under controlled conditions (e.g., base-mediated reactions) to introduce the bromine substituent.

- Purification: Column chromatography or recrystallization in polar aprotic solvents (e.g., DMF or acetonitrile) .

Validation requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm the molecular structure and bromine/thiophene functional groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key for identifying proton environments (e.g., thiophene protons at δ 6.3–7.7 ppm, pyrimidine protons at δ 8.3–8.5 ppm).

- IR Spectroscopy: Confirms C-Br stretches (~550–600 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS): Verifies molecular ion peaks ([M+H]⁺) and bromine isotope patterns.

- X-ray Diffraction (Optional): Resolves crystal packing but requires high-purity crystals .

Q. How should waste containing brominated intermediates be handled?

Methodological Answer:

- Segregation: Separate halogenated waste from non-halogenated solvents.

- Neutralization: Treat with sodium thiosulfate to reduce bromine reactivity before disposal.

- Professional Disposal: Collaborate with certified waste management services to comply with environmental regulations .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation for accurate electron density mapping, especially for bromine (high electron density).

- Software: Refine structures using SHELXL (for small molecules) with attention to anisotropic displacement parameters for Br and S atoms.

- Hydrogen Bonding Analysis: Apply graph set analysis (e.g., Etter’s rules) to classify intermolecular interactions (e.g., C-H···N, π-π stacking) .

Q. How to mitigate competing side reactions during bromination of the pyrimidine-thiophene scaffold?

Methodological Answer:

- Temperature Control: Maintain reactions at 0–5°C to suppress electrophilic aromatic substitution at unintended positions.

- Catalyst Optimization: Use Lewis acids (e.g., FeCl₃) to direct bromination to the pyrimidine ring.

- In-situ Monitoring: Employ TLC or HPLC to track reaction progress and isolate intermediates promptly .

Q. How do electronic effects of bromine and thiophene influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine: Acts as a leaving group in Suzuki-Miyaura couplings; its electron-withdrawing nature activates the pyrimidine ring for nucleophilic attack.

- Thiophene: Enhances π-conjugation, stabilizing transition states in palladium-catalyzed reactions.

- Computational Validation: Use DFT calculations to map charge distribution and predict reactive sites .

Q. How to resolve discrepancies in NMR data for derivatives of this compound?

Methodological Answer:

- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.

- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity (e.g., nOe correlations between pyrimidine and thiophene protons).

- Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility causing signal broadening .

Q. What strategies prevent racemization during asymmetric synthesis of chiral analogs?

Methodological Answer:

Q. How does the thiophene substituent influence solid-state packing and solubility?

Methodological Answer:

- Crystal Engineering: Thiophene’s planar geometry promotes π-π stacking, reducing solubility in nonpolar solvents.

- Solubility Screening: Test co-solvents (e.g., THF:DCM mixtures) to improve dissolution for biological assays.

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., S···Br interactions) using CrystalExplorer .

Q. How to design stability studies for this compound under varying pH conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.